Cas no 1803610-21-0 (2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride)

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)acetic Acid Hydrochloride
- 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride
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- MDL: MFCD28968324
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222587-0.25g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 0.25g |
$438.0 | 2023-09-16 | |
Enamine | EN300-222587-0.1g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 0.1g |
$306.0 | 2023-09-16 | |
Enamine | EN300-222587-0.05g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 0.05g |
$205.0 | 2023-09-16 | |
Enamine | EN300-222587-1.0g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 1g |
$884.0 | 2023-06-08 | |
Aaron | AR01AMPT-50mg |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 50mg |
$307.00 | 2025-02-09 | |
1PlusChem | 1P01AMHH-5g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 5g |
$3234.00 | 2024-06-18 | |
1PlusChem | 1P01AMHH-10g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 10g |
$4768.00 | 2024-06-18 | |
Aaron | AR01AMPT-10g |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 10g |
$5260.00 | 2023-12-14 | |
Aaron | AR01AMPT-500mg |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 500mg |
$976.00 | 2025-02-09 | |
A2B Chem LLC | AV74517-2.5g |
2-(5-amino-3-phenyl-1h-pyrazol-1-yl)acetic acid hydrochloride |
1803610-21-0 | 95% | 2.5g |
$1862.00 | 2024-04-20 |
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Introduction to 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS No. 1803610-21-0)
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS No. 1803610-21-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates both amino and carboxylic acid functional groups, making it a versatile intermediate in the synthesis of various pharmacologically active agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in drug formulation and delivery systems. This solubility advantage allows for more efficient absorption and distribution within the body, potentially improving the bioavailability of drugs derived from this scaffold.
In recent years, there has been growing interest in pyrazole derivatives due to their role as key intermediates in the development of novel therapeutic agents. The 5-amino-3-phenyl substitution pattern in this compound’s structure is particularly noteworthy, as it has been associated with enhanced binding affinity to biological targets. This feature makes it a valuable building block for designing molecules that interact with enzymes, receptors, and other cellular components.
One of the most compelling aspects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride is its potential in the development of anticancer agents. Pyrazole derivatives have shown promise in inhibiting various kinases and other enzymes involved in tumor growth and progression. Preclinical studies have demonstrated that compounds with similar structures can modulate signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer cells. The presence of both an amino group and a carboxylic acid moiety allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Additionally, this compound has shown promise in inflammatory disease research. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and cardiovascular diseases. The ability of pyrazole derivatives to interact with inflammatory mediators suggests that they could serve as leads for developing anti-inflammatory therapies. The hydrochloride form ensures that the compound remains stable under various pH conditions, which is essential for its efficacy in biological systems.
The synthesis of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These synthetic strategies not only improve yield but also enhance the purity of the final product, which is crucial for pharmaceutical applications.
From a computational chemistry perspective, virtual screening techniques have been utilized to identify potential binding interactions between this compound and biological targets. Molecular docking studies have revealed that the 5-amino group interacts favorably with acidic residues on protein surfaces, while the carboxylic acid moiety forms hydrogen bonds with polar regions. These interactions are critical for determining the binding affinity and specificity of drug candidates.
The pharmaceutical industry has been increasingly leveraging high-throughput screening (HTS) platforms to identify novel bioactive compounds. 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride has been tested in various HTS campaigns targeting enzyme inhibition and receptor binding assays. Preliminary results indicate that it exhibits inhibitory activity against several therapeutic targets, warranting further investigation into its potential as a drug candidate.
In conclusion, 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride represents a promising chemical entity with significant therapeutic potential across multiple disease areas. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive scaffold for medicinal chemistry innovation. As research continues to uncover new biological functions and synthetic strategies for pyrazole derivatives, compounds like this one are poised to play a pivotal role in the next generation of therapeutics.
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